molecular formula C15H13FN2O3S B2613357 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921539-33-5

4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2613357
CAS No.: 921539-33-5
M. Wt: 320.34
InChI Key: XNVWHTMVZRPWTN-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-oxoindoline-5-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-methylbenzenesulfonamide
  • 2-oxoindoline-5-amine
  • N-(2-oxoindolin-5-yl)benzenesulfonamide

Uniqueness

4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to the presence of both the indole and sulfonamide moieties, which contribute to its diverse biological activities. The fluorine atom enhances its stability and bioavailability compared to similar compounds .

Properties

IUPAC Name

4-fluoro-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-9-6-11(16)2-5-14(9)22(20,21)18-12-3-4-13-10(7-12)8-15(19)17-13/h2-7,18H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVWHTMVZRPWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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